
6,8-dimethoxy-3-methyl-1H-isochromen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by its two methoxy groups and a methyl group attached to the isochromen-1-one core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one typically involves the protection of the isocoumarin 6,8-dihydroxy-3-methyl-1H-isochromen-1-one. The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .
Applications De Recherche Scientifique
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and isochromen-1-one core structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dihydroxy-3-methyl-1H-isochromen-1-one: The unprotected form of the compound, known for its phytotoxic properties.
5-Bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one: A brominated derivative with distinct structural and functional properties.
Uniqueness
6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
18110-66-2 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
6,8-dimethoxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C12H12O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h4-6H,1-3H3 |
Clé InChI |
JQAXANOEMJLZMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


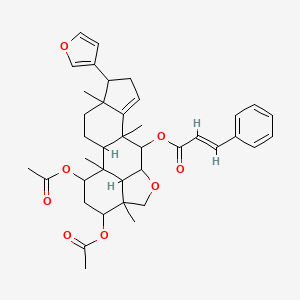
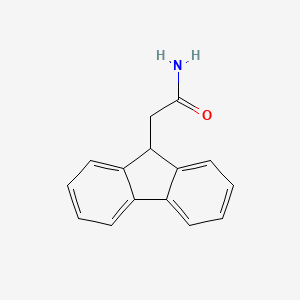
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)


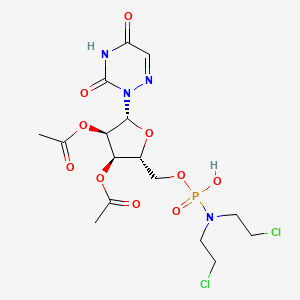
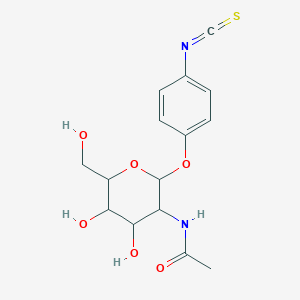
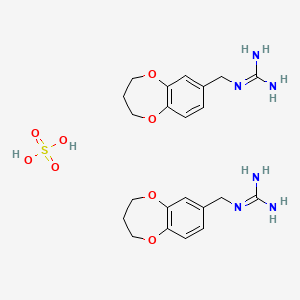

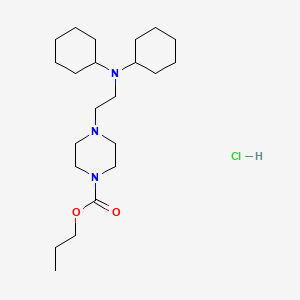

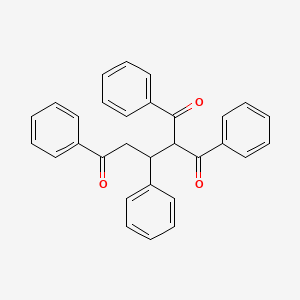
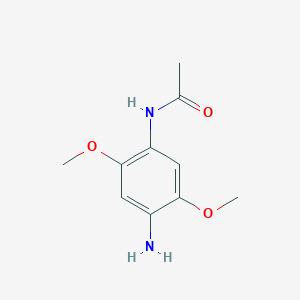
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
